tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate
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Overview
Description
tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is an organic compound with the molecular formula C12H22N2O2. It is a derivative of pyrrolo[3,2-c]pyridine, a bicyclic structure that is often used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a suitable amine, followed by cyclization and esterification to introduce the tert-butyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is often used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a useful tool in biochemical assays .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a scaffold for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate
Uniqueness
What sets tert-Butyl (3aS,7aR)-2-oxooctahydro-5H-pyrrolo[3,2-c]pyridine-5-carboxylate apart from similar compounds is its specific substitution pattern and the presence of the oxo group. This unique structure imparts distinct reactivity and binding properties, making it particularly valuable in specialized applications .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl (3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-9-8(7-14)6-10(15)13-9/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1 |
InChI Key |
HAJZWUHYIBSXHN-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CC(=O)N2 |
Origin of Product |
United States |
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